molecular formula C16H16ClN3O2S B10897192 (2E)-2-{2-[(3-chlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinecarbothioamide

(2E)-2-{2-[(3-chlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinecarbothioamide

Cat. No.: B10897192
M. Wt: 349.8 g/mol
InChI Key: GHYNVHHGNITEER-DJKKODMXSA-N
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Description

2-((E)-1-{2-[(3-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique chemical structure, which includes a chlorobenzyl group, a methoxyphenyl group, and a hydrazinecarbothioamide moiety. Its distinct molecular configuration makes it a subject of interest in various fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-((E)-1-{2-[(3-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE involves several steps. One common synthetic route includes the reaction of 3-chlorobenzyl alcohol with 3-methoxybenzaldehyde in the presence of a base to form an intermediate. This intermediate is then reacted with hydrazinecarbothioamide under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-((E)-1-{2-[(3-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

When compared to similar compounds, 2-((E)-1-{2-[(3-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE stands out due to its unique combination of functional groups. Similar compounds include:

    3-CHLOROBENZYL derivatives: These compounds share the chlorobenzyl group but differ in other functional groups.

    METHOXYPHENYL derivatives: These compounds contain the methoxyphenyl group but have different substituents.

    HYDRAZINECARBOTHIOAMIDE derivatives: These compounds have the hydrazinecarbothioamide moiety but vary in other parts of the molecule. The uniqueness of 2-((E)-1-{2-[(3-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE lies in its specific combination of these groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H16ClN3O2S

Molecular Weight

349.8 g/mol

IUPAC Name

[(E)-[2-[(3-chlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]thiourea

InChI

InChI=1S/C16H16ClN3O2S/c1-21-14-7-3-5-12(9-19-20-16(18)23)15(14)22-10-11-4-2-6-13(17)8-11/h2-9H,10H2,1H3,(H3,18,20,23)/b19-9+

InChI Key

GHYNVHHGNITEER-DJKKODMXSA-N

Isomeric SMILES

COC1=CC=CC(=C1OCC2=CC(=CC=C2)Cl)/C=N/NC(=S)N

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC(=CC=C2)Cl)C=NNC(=S)N

Origin of Product

United States

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